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Compound of Interest

Compound Name: Ecteinascidin 770

Cat. No.: B1662780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ecteinascidin 770 (ET-770), a potent tetrahydroisoquinoline alkaloid, stands as a formidable

challenge and an alluring target in the realm of synthetic organic chemistry. Originally isolated

from the marine tunicate Ecteinascidia thurstoni, its complex architecture and significant

antitumor activity have spurred considerable efforts towards its chemical synthesis and semi-

synthesis. This technical guide provides an in-depth exploration of the synthetic routes to ET-

770, compiling available quantitative data, experimental methodologies, and visual

representations of the synthetic pathways and its mechanism of action.

Semi-Synthesis from Cyanosafracin B
The most practical and industrially relevant approach to Ecteinascidin analogues is a semi-

synthetic route starting from Cyanosafracin B, a more readily available fermentation product

from Pseudomonas fluorescens. This pathway leverages the existing complex core of

Cyanosafracin B to construct the intricate structure of ET-770. While the direct semi-synthesis

to ET-770 is less detailed in publicly available literature compared to its renowned analogue

ET-743 (Trabectedin), the key transformations are analogous.

The general strategy involves the protection of reactive functional groups on Cyanosafracin B,

followed by a series of transformations to build the third tetrahydroisoquinoline ring and the

characteristic 10-membered lactone bridge.

Key Experimental Steps in the Semi-Synthesis of Ecteinascidin Analogues:
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While a specific, detailed protocol for the semi-synthesis of ET-770 from Cyanosafracin B is not

readily available in the provided search results, the synthesis of the closely related ET-743

provides a clear blueprint. The key difference lies in the final functional group at the C-21

position (a cyano group in ET-770 and a hydroxyl group in ET-743). The conversion to ET-770

would likely involve the introduction of the cyano group at a late stage.

A pivotal step in these syntheses is the Pictet-Spengler reaction, which forms the

tetrahydroisoquinoline rings. The regioselectivity of this reaction is a critical factor in achieving

the desired pentacyclic core of the ecteinascidins.

Total Synthesis of Ecteinascidin 770
The total synthesis of Ecteinascidin 770 is a monumental undertaking that has been

approached through various strategies, most notably by the research groups of E.J. Corey and

Tohru Fukuyama. These syntheses are characterized by their length, complexity, and the

ingenious application of modern synthetic methodologies. ET-770 is often a key intermediate in

the total synthesis of ET-743.

Corey's Approach to the Ecteinascidin Core
Corey's strategy for the synthesis of ecteinascidins involves the construction of a key

pentacyclic intermediate. Although the primary target of the seminal work was ET-743, the

synthetic route proceeds through an intermediate that is readily converted to ET-770. A key

transformation is a Pictet-Spengler reaction to furnish the core structure. The final conversion

from the aminonitrile (ET-770) to the hemiaminal (ET-743) is achieved by treatment with silver

nitrate (AgNO₃)[1].

Fukuyama's Convergent Total Synthesis
Fukuyama's group developed a convergent total synthesis of ET-743, where ET-770 is a direct

precursor. Their approach features several key reactions, including a Ugi four-component

reaction (4CR), an intramolecular Heck reaction, and a final Pictet-Spengler reaction to

construct the third tetrahydroisoquinoline moiety.

Key Steps in Fukuyama's Total Synthesis leading to Ecteinascidin 770:
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The synthesis involves the coupling of two complex fragments, followed by a series of

cyclizations to build the pentacyclic core. An acid-induced intramolecular sulfide formation

creates the sulfur-containing ten-membered lactone. The final tetrahydroisoquinoline ring is

constructed via a Pictet-Spengler reaction, affording ET-770[2]. The conversion of ET-770 to

ET-743 is then accomplished by treatment with silver nitrate[2].

Quantitative Data Summary
The following tables summarize the available quantitative data for key reactions in the

synthesis and derivatization of Ecteinascidin 770.

Table 1: Yields for the Preparation of 2'-N-Acyl Derivatives of Ecteinascidin 770[3]

Derivative Acylating Agent
Yield of Acylation
Step (%)

Yield of
Deprotection Step
(%)

2′-N-(3-

quinolinecarbonyl)ami

de

3-Quinolinecarbonyl

chloride
- -

2′-N-(4-

fluorocinnamoyl)amid

e

4-Fluorocinnamoyl

chloride
- -

2′-N-(3,3,3-

trifluoropropionyl)amid

e

3,3,3-

Trifluoropropionyl

chloride

95.1 73.9

Various 2'-N-acyl

derivatives

Corresponding acid

chlorides
61.0 - 100 52.5 - 89.1

Table 2: Deallylation of a Triallyl-Protected Ecteinascidin 770 Derivative[4]
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Product Reagents Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Ecteinascidin

770 (1b)

(Ph₃P)₂PdCl₂,

tri-n-butyl-tin

hydride,

acetic acid

THF 25 6 33.4

2'-N-Allyl Et

770 (4d)

(Ph₃P)₂PdCl₂,

tri-n-butyl-tin

hydride,

acetic acid

THF 25 6 27.8

Experimental Protocols
Detailed, step-by-step experimental protocols for the total synthesis of Ecteinascidin 770 are

not fully disclosed in single literature sources. However, key procedures for the derivatization of

ET-770 have been published.

Protocol 1: General Procedure for the Preparation of 2′-N-Acyl Derivatives of Ecteinascidin
770[3]

Protection: Ecteinascidin 770 is first protected as its 18,6′-O-bisallyl derivative. A mixture of

ET-770 and potassium carbonate (25 eq) in acetone is treated with allyl bromide (20 eq) at

25°C for 10-45 hours. The desired 18,6′-O-bisallyl protected product is obtained in

approximately 77-81% yield.

Acylation: The protected intermediate is dissolved in pyridine, and the corresponding acid

chloride is added along with a catalytic amount of 4-dimethylaminopyridine (DMAP). The

reaction mixture is stirred at temperatures ranging from 25°C to 60°C for several hours to

afford the 2′-N-acyl derivatives in yields of 61.0–100%.

Deprotection: The 2′-N-acyl derivative is then deprotected by reacting with tributyltin hydride,

bis(triphenylphosphine)palladium(II) chloride, and acetic acid in tetrahydrofuran at 25°C for

1–4 hours to yield the final amide products in 52.5–89.1% yields.

Protocol 2: Deallylation of triallyl-ecteinascidin 770[4]
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To a vigorously stirred solution of triallyl-ecteinascidin 770 (32.9 mg, 37.0 μmol), (Ph₃P)₂PdCl₂

(15.6 mg, 22.2 μmol), and acetic acid (79.4 μL, 1.39 mmol) in THF (10 mL) at 25 °C, tributyltin

hydride (0.16 mL, 0.61 mmol) is added dropwise over 10 minutes. The mixture is stirred for 6

hours at 25 °C. The reaction is then diluted with water (10 mL), made alkaline with 5% aqueous

NaHCO₃, and extracted with chloroform (3 x 30 mL). The combined organic extracts are

washed with 5% aqueous NaHCO₃, dried, and concentrated under reduced pressure. The

residue is purified by silica gel column chromatography.

Visualizing the Synthetic Pathways and Mechanism
of Action
Diagram 1: Overall Synthetic Strategy towards Ecteinascidin 770
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Caption: Overview of Semi-synthetic and Total Synthetic Routes to Ecteinascidin 770.

Diagram 2: Key Pictet-Spengler Reaction in Ecteinascidin Synthesis
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Caption: The Pictet-Spengler reaction, a key step in forming the tetrahydroisoquinoline core.

Diagram 3: Proposed Mechanism of Action of Ecteinascidin 770
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Caption: Proposed mechanism of action for Ecteinascidin 770 involving DNA binding and

interference with cellular processes.

Conclusion
The synthesis of Ecteinascidin 770 remains a significant challenge, showcasing the pinnacle

of modern synthetic organic chemistry. While a complete, detailed protocol for its total

synthesis is not readily available in a single source, the collective body of research on the

ecteinascidin family provides a clear and strategic roadmap. The semi-synthetic approach from

Cyanosafracin B represents the most viable route for producing substantial quantities of this

potent antitumor agent and its analogues. Further research into more efficient and scalable

synthetic strategies will undoubtedly continue to be a major focus in the field, driven by the

therapeutic potential of this remarkable marine natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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